molecular formula C17H16ClN3O3S B11569416 3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11569416
M. Wt: 377.8 g/mol
InChI Key: OSZOHUKXYUZIDN-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chloro-substituted hydroxyphenyl group, and an amino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the chloro-substituted hydroxyphenyl group and the amino group. Common reagents used in these reactions include halogenating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(ethoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, may influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H16ClN3O3S/c1-8-5-9(7-24-2)13-14(19)15(25-17(13)20-8)16(23)21-11-6-10(18)3-4-12(11)22/h3-6,22H,7,19H2,1-2H3,(H,21,23)

InChI Key

OSZOHUKXYUZIDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=C(C=CC(=C3)Cl)O)N)COC

Origin of Product

United States

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